1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine
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Overview
Description
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with an isobutyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with an isobutyl group and a trifluoromethyl group.
N-Methylation: The resulting pyrazole is then subjected to N-methylation using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-(trifluoromethyl)pyrazole
- 1-Isobutyl-3-(trifluoromethyl)cyclohexanol
- 1-Isobutyl-3-(2-(trifluoromethyl)phenyl)urea
Uniqueness
1-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)-N-methylmethanamine is unique due to the combination of its pyrazole ring, isobutyl group, and trifluoromethyl group. This unique structure imparts specific chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-methyl-1-[2-(2-methylpropyl)-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C10H16F3N3/c1-7(2)6-16-8(5-14-3)4-9(15-16)10(11,12)13/h4,7,14H,5-6H2,1-3H3 |
InChI Key |
LOXDPURAUZBEJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C(F)(F)F)CNC |
Origin of Product |
United States |
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